molecular formula C13H14N4O4S B7102024 Ethyl 1-(1-cyanoethylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate

Ethyl 1-(1-cyanoethylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B7102024
M. Wt: 322.34 g/mol
InChI Key: LOOXXQJDDUFCHC-UHFFFAOYSA-N
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Description

Ethyl 1-(1-cyanoethylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structures and versatile applications in various fields, including pharmaceuticals, materials science, and organic synthesis .

Preparation Methods

The synthesis of Ethyl 1-(1-cyanoethylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclo-condensation reaction of 2-pyridyl ketones with alkyl glyoxylates or aldehydes, facilitated by a secondary nitrogen source . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 1-(1-cyanoethylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of Ethyl 1-(1-cyanoethylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Ethyl 1-(1-cyanoethylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate can be compared with other imidazo[1,5-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological properties.

Properties

IUPAC Name

ethyl 1-(1-cyanoethylsulfamoyl)imidazo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c1-3-21-13(18)11-15-12(10-6-4-5-7-17(10)11)22(19,20)16-9(2)8-14/h4-7,9,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOXXQJDDUFCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C2N1C=CC=C2)S(=O)(=O)NC(C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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